molecular formula C19H26N2O3 B6704267 N-(5-methoxy-2,3-dihydro-1H-inden-4-yl)-2-(oxolan-2-yl)pyrrolidine-1-carboxamide

N-(5-methoxy-2,3-dihydro-1H-inden-4-yl)-2-(oxolan-2-yl)pyrrolidine-1-carboxamide

Cat. No.: B6704267
M. Wt: 330.4 g/mol
InChI Key: BZTKPJJXKXNCAP-UHFFFAOYSA-N
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Description

N-(5-methoxy-2,3-dihydro-1H-inden-4-yl)-2-(oxolan-2-yl)pyrrolidine-1-carboxamide is a synthetic organic compound

Properties

IUPAC Name

N-(5-methoxy-2,3-dihydro-1H-inden-4-yl)-2-(oxolan-2-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-23-17-10-9-13-5-2-6-14(13)18(17)20-19(22)21-11-3-7-15(21)16-8-4-12-24-16/h9-10,15-16H,2-8,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTKPJJXKXNCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CCC2)C=C1)NC(=O)N3CCCC3C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxy-2,3-dihydro-1H-inden-4-yl)-2-(oxolan-2-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. The starting materials might include 5-methoxyindene, oxolane derivatives, and pyrrolidine carboxylic acid. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(5-methoxy-2,3-dihydro-1H-inden-4-yl)-2-(oxolan-2-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The indene ring can be reduced to form dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the indene and pyrrolidine rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce saturated derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(5-methoxy-2,3-dihydro-1H-inden-4-yl)-2-(oxolan-2-yl)pyrrolidine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other indene derivatives, pyrrolidine carboxamides, and oxolane-containing molecules. Examples include:

  • N-(5-methoxy-2,3-dihydro-1H-inden-4-yl)-pyrrolidine-1-carboxamide
  • 2-(oxolan-2-yl)pyrrolidine-1-carboxamide

Uniqueness

The uniqueness of N-(5-methoxy-2,3-dihydro-1H-inden-4-yl)-2-(oxolan-2-yl)pyrrolidine-1-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

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